molecular formula C11H16O4 B13155438 Methyl 3'-methyl-8-oxaspiro[bicyclo[3.2.1]octane-2,2'-oxirane]-3'-carboxylate

Methyl 3'-methyl-8-oxaspiro[bicyclo[3.2.1]octane-2,2'-oxirane]-3'-carboxylate

Cat. No.: B13155438
M. Wt: 212.24 g/mol
InChI Key: LKQKEMWARDKXBQ-UHFFFAOYSA-N
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Description

Methyl 3’-methyl-8-oxaspiro[bicyclo[3.2.1]octane-2,2’-oxirane]-3’-carboxylate is a complex organic compound with the molecular formula C₁₁H₁₆O₄. This compound is characterized by its unique spiro structure, which includes a bicyclo[3.2.1]octane ring system fused with an oxirane ring. The presence of the methyl and carboxylate groups further adds to its chemical diversity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3’-methyl-8-oxaspiro[bicyclo[3.2.1]octane-2,2’-oxirane]-3’-carboxylate typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control systems ensures consistent quality and efficiency. The industrial methods also focus on optimizing the reaction conditions to minimize waste and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

Methyl 3’-methyl-8-oxaspiro[bicyclo[3.2.1]octane-2,2’-oxirane]-3’-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution reaction. The reaction conditions typically involve specific solvents, temperatures, and sometimes catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols. Substitution reactions can lead to a variety of substituted derivatives .

Scientific Research Applications

Methyl 3’-methyl-8-oxaspiro[bicyclo[3.2.1]octane-2,2’-oxirane]-3’-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 3’-methyl-8-oxaspiro[bicyclo[3.2.1]octane-2,2’-oxirane]-3’-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3’-methyl-8-oxaspiro[bicyclo[3.2.1]octane-2,2’-oxirane]-3’-carboxylate is unique due to its spiro structure, which combines the bicyclo[3.2.1]octane and oxirane rings. This unique structure imparts specific chemical and physical properties that distinguish it from other similar compounds .

Properties

Molecular Formula

C11H16O4

Molecular Weight

212.24 g/mol

IUPAC Name

methyl 2'-methylspiro[8-oxabicyclo[3.2.1]octane-2,3'-oxirane]-2'-carboxylate

InChI

InChI=1S/C11H16O4/c1-10(9(12)13-2)11(15-10)6-5-7-3-4-8(11)14-7/h7-8H,3-6H2,1-2H3

InChI Key

LKQKEMWARDKXBQ-UHFFFAOYSA-N

Canonical SMILES

CC1(C2(O1)CCC3CCC2O3)C(=O)OC

Origin of Product

United States

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